molecular formula C18H27N3O2 B497234 Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 927640-70-8

Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B497234
CAS No.: 927640-70-8
M. Wt: 317.4g/mol
InChI Key: HPWDQABOPBCGDQ-UHFFFAOYSA-N
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Description

Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic compound that features both azepane and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone typically involves the reaction of azepane with 4-(4-methoxyphenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is beneficial in treating neurological disorders. The compound may also modulate inflammatory pathways by interacting with cytokines and other inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate
  • Bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate
  • 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one

Uniqueness

Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone is unique due to its dual azepane and piperazine structure, which allows it to interact with a broader range of molecular targets compared to similar compounds. This structural uniqueness contributes to its potential therapeutic applications and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

azepan-1-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-23-17-8-6-16(7-9-17)19-12-14-21(15-13-19)18(22)20-10-4-2-3-5-11-20/h6-9H,2-5,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWDQABOPBCGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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